4-Methyl-3-pyridyl diethylcarbamate
Description
4-Methyl-3-pyridyl diethylcarbamate is a pyridine derivative characterized by a diethylcarbamate functional group attached to the 3-position of the pyridine ring and a methyl substituent at the 4-position. The compound’s structure combines a heteroaromatic pyridine core with a carbamate moiety, which is known to influence both physicochemical properties and biological interactions. For example, pyridine-3-yl diethylcarbamate (a structural analog lacking the 4-methyl group) undergoes iodination at the 4-position via directed ortho metallation , implying that methyl substitution might involve similar regioselective methods.
The diethylcarbamate group is a critical pharmacophore in enzyme inhibition, as demonstrated in studies on butyrylcholinesterase (BuChE) inhibitors. Compounds with this group exhibit binding interactions with BuChE’s catalytic triad (e.g., π-π stacking with Trp82 and hydrogen bonding with His438) . The 4-methyl substituent likely enhances hydrophobic interactions within enzyme active sites or alters steric/electronic properties compared to unsubstituted analogs. Potential applications of this compound include its role as a cholinesterase inhibitor or a synthetic intermediate for pharmaceuticals.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(4-methylpyridin-3-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(5-2)11(14)15-10-8-12-7-6-9(10)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
DNAGIDNECWLGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C=CN=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following compounds are structurally related to 4-methyl-3-pyridyl diethylcarbamate, differing in substituent type, position, or carbamate modifications:
Physicochemical Properties
- Solubility : The diethylcarbamate group in this compound likely improves lipid solubility compared to sodium dithiocarbamates (), enhancing membrane permeability.
- Stability : Methyl substitution at the 4-position confers greater stability than iodine, which can lead to unintended reactions (e.g., dimerization under vacuum) .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is more straightforward than iodinated analogs, avoiding side reactions .
- Bioactivity Optimization : The 4-methyl group balances steric and electronic effects, making it a promising candidate for enzyme inhibition studies .
- Toxicity Considerations : Unlike tobacco-specific nitrosamines (), the carbamate group in the target compound may reduce mutagenic risks, though further toxicological studies are needed.
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